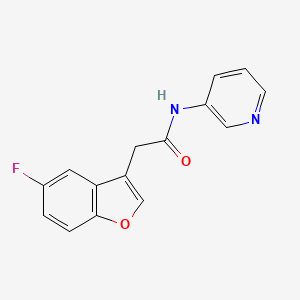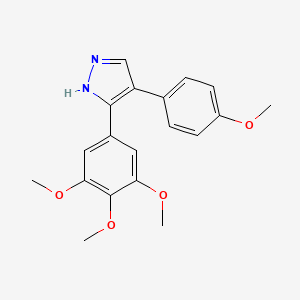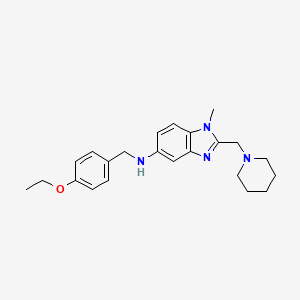![molecular formula C15H18N4O3 B11052410 1-imino-5a-methoxy-4-methyl-3-oxooctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile](/img/structure/B11052410.png)
1-imino-5a-methoxy-4-methyl-3-oxooctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imino-5a-methoxy-4-methyl-3-oxooctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes a chromeno-pyrrole core, which is known for its potential biological and pharmacological activities
Preparation Methods
The synthesis of 1-imino-5a-methoxy-4-methyl-3-oxooctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with amines, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1-Imino-5a-methoxy-4-methyl-3-oxooctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the chromeno-pyrrole core, allowing for the introduction of different functional groups. Common reagents for these reactions include halides and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the core structure, leading to derivatives with potentially enhanced biological activities.
Scientific Research Applications
1-Imino-5a-methoxy-4-methyl-3-oxooctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-imino-5a-methoxy-4-methyl-3-oxooctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile involves its interaction with molecular targets within biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
1-Imino-5a-methoxy-4-methyl-3-oxooctahydrochromeno[3,4-c]pyrrole-3a,9b(1H,4H)-dicarbonitrile can be compared with similar compounds such as:
- Methyl 5-imino-2-methyl-1,10a-dihydro-5H-chromeno[2,3-b]pyridine-3-carboxylate
- 1,3,4-Thiadiazole derivatives
These compounds share structural similarities but differ in specific functional groups and core structures, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific chromeno-pyrrole core and the presence of multiple functional groups that can be modified for targeted applications.
Properties
Molecular Formula |
C15H18N4O3 |
|---|---|
Molecular Weight |
302.33 g/mol |
IUPAC Name |
1-amino-5a-methoxy-4-methyl-3-oxo-4,6,7,8,9,9a-hexahydrochromeno[3,4-c]pyrrole-3a,9b-dicarbonitrile |
InChI |
InChI=1S/C15H18N4O3/c1-9-13(7-16)12(20)19-11(18)14(13,8-17)10-5-3-4-6-15(10,21-2)22-9/h9-10H,3-6H2,1-2H3,(H2,18,19,20) |
InChI Key |
XNSHDJIQIFEJFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(C(=O)N=C(C2(C3CCCCC3(O1)OC)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B11052333.png)
![1-[(4-Chloroanilino)methyl]-4-(4-fluorophenyl)-N~3~-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2A,8A-triazacyclopenta[CD]azulene-3-carbothioamide](/img/structure/B11052341.png)


![N-[2-(2,6-dimethylmorpholin-4-yl)-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B11052363.png)
![3-(2,6-Dichlorobenzyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052373.png)
![2-[(2-cyclopentyl-2H-tetrazol-5-yl)methyl]morpholine](/img/structure/B11052377.png)

![2-{[4-(4-chlorophenyl)-5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11052391.png)
![16-hydroxy-6-methoxy-8,12,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1,3,5,7,9,13,15,17-octaen-11-one](/img/structure/B11052393.png)
![Butyl 4-(3-{4-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11052396.png)

![4-hydroxy-4-methyl-6-oxo-N,N'-diphenyl-2-[4-(propan-2-yl)phenyl]cyclohexane-1,3-dicarboxamide](/img/structure/B11052405.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzenesulfonamide](/img/structure/B11052421.png)
